2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride
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Overview
Description
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the introduction of a trifluoromethyl group into a tetrahydroquinoline framework. One common method is the reaction of tetrahydroquinoline with trifluoromethylating agents under specific conditions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various tetrahydroquinoline derivatives.
Scientific Research Applications
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)quinoline
- 2-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(trifluoromethyl)-1,2,3,4-tetrahydrobenzoquinoline
Uniqueness
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific trifluoromethyl substitution on the tetrahydroquinoline framework. This substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds. The trifluoromethyl group imparts increased stability, lipophilicity, and potential biological activity, which can be advantageous in various applications .
Properties
Molecular Formula |
C10H11ClF3N |
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Molecular Weight |
237.65 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9;/h1-4,9,14H,5-6H2;1H |
InChI Key |
XDXQWUVDTVZGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(F)(F)F.Cl |
Origin of Product |
United States |
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